L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI)
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Overview
Description
L-Alanine, 3-[®-ethenylsulfinyl]-(9CI) is a derivative of the amino acid L-alanine, which is one of the most abundant amino acids found in proteins L-alanine is non-essential, meaning it can be synthesized by the human body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, 3-[®-ethenylsulfinyl]-(9CI) typically involves the introduction of the ethenylsulfinyl group to the alanine molecule. This can be achieved through a series of organic reactions, including sulfoxidation and vinylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation techniques, where genetically engineered microorganisms are used to produce the desired compound. This method is environmentally friendly and can be scaled up for large-scale production. The fermentation process is followed by purification steps to isolate the compound in its pure form.
Types of Reactions:
Oxidation: The ethenylsulfinyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Alanine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
L-Alanine, 3-[®-ethenylsulfinyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of pharmaceuticals, food additives, and nutritional supplements.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[®-ethenylsulfinyl]-(9CI) involves its interaction with specific molecular targets and pathways. The ethenylsulfinyl group can interact with enzymes and proteins, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
L-Alanine: The parent compound, lacking the ethenylsulfinyl group.
L-Cysteine: Contains a thiol group instead of the ethenylsulfinyl group.
L-Serine: Contains a hydroxyl group instead of the ethenylsulfinyl group.
Uniqueness: L-Alanine, 3-[®-ethenylsulfinyl]-(9CI) is unique due to the presence of the ethenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-[(R)-ethenylsulfinyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-2-10(9)3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGICBLBYQYUOG-MFXDVPHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[S@](=O)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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